molecular formula C17H14N2O3 B12875140 5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one CAS No. 6940-66-5

5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one

Cat. No.: B12875140
CAS No.: 6940-66-5
M. Wt: 294.30 g/mol
InChI Key: XFLOQMQFCMQAJY-UHFFFAOYSA-N
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Description

5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of benzylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl alcohol derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction might produce alcohol derivatives.

Scientific Research Applications

5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenylisoxazole: Similar structure but lacks the benzoyl and benzyl groups.

    2-Benzoyl-4-benzylisoxazole: Similar structure but lacks the amino group.

Uniqueness

5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is unique due to the presence of all three substituents (amino, benzoyl, and benzyl) on the isoxazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6940-66-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3-one

InChI

InChI=1S/C17H14N2O3/c18-15-14(11-12-7-3-1-4-8-12)17(21)19(22-15)16(20)13-9-5-2-6-10-13/h1-10H,11,18H2

InChI Key

XFLOQMQFCMQAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(ON(C2=O)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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